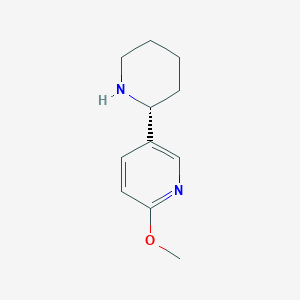
(R)-2-Methoxy-5-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxy-5-(piperidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a methoxy group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-5-(piperidin-2-yl)pyridine typically involves the reaction of a piperidine derivative with a methoxy-substituted pyridine. One common method includes the bromination of 2-methoxypyridine followed by a nucleophilic substitution reaction with piperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of ®-2-Methoxy-5-(piperidin-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide are commonly employed.
Major Products
Oxidation: Formation of 2-hydroxy-5-(piperidin-2-yl)pyridine or 2-carbonyl-5-(piperidin-2-yl)pyridine.
Reduction: Formation of 2-methoxy-5-(piperidin-2-yl)piperidine.
Substitution: Formation of 2-substituted-5-(piperidin-2-yl)pyridine derivatives
Scientific Research Applications
®-2-Methoxy-5-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes and functional materials
Mechanism of Action
The mechanism of action of ®-2-Methoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidinyl group can interact with receptor sites, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-3-(Piperidin-2-yl)pyridine: Similar structure but lacks the methoxy group.
2-Methoxy-5-(piperidin-2-yl)benzene: Similar functional groups but different core structure.
2-Methoxy-5-(piperidin-2-yl)thiophene: Similar functional groups but different heterocyclic ring.
Uniqueness
®-2-Methoxy-5-(piperidin-2-yl)pyridine is unique due to the presence of both a methoxy group and a piperidinyl group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methoxy-5-[(2R)-piperidin-2-yl]pyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m1/s1 |
InChI Key |
PZPSASQDMBLQNN-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H]2CCCCN2 |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



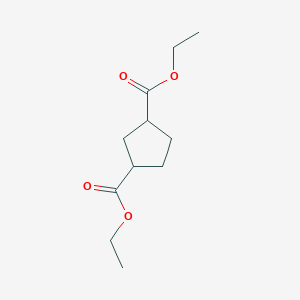

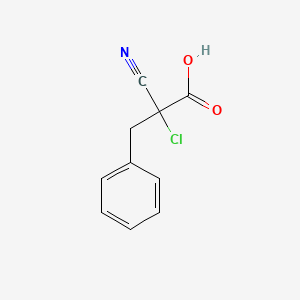

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)

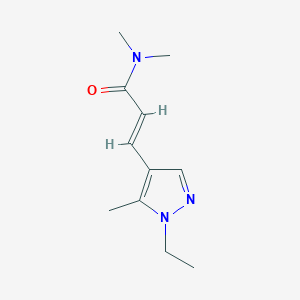
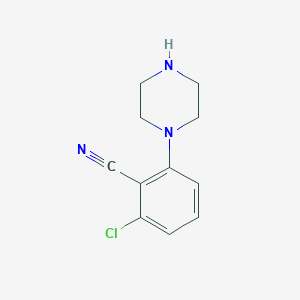

![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
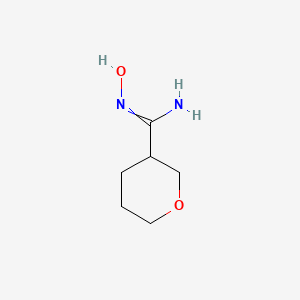
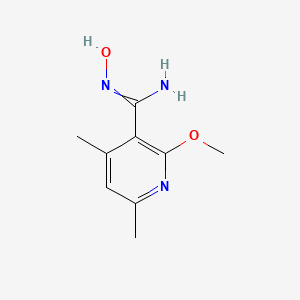
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
